2,6-Dichloro-3-methanesulfonylpyridine
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Overview
Description
2,6-Dichloro-3-methanesulfonylpyridine is a versatile small molecule scaffold with the molecular formula C6H5Cl2NO2S and a molecular weight of 226.08 g/mol . This compound is characterized by the presence of two chlorine atoms and a methanesulfonyl group attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-methanesulfonylpyridine typically involves the chlorination of 3-methanesulfonylpyridine. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride . The reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective chlorination at the 2 and 6 positions of the pyridine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-methanesulfonylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The methanesulfonyl group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide, thiourea, or sodium alkoxide are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Catalysts such as palladium or copper are employed in the presence of ligands and bases.
Major Products Formed
The major products formed from these reactions include substituted pyridines, sulfonamides, and various heterocyclic compounds .
Scientific Research Applications
2,6-Dichloro-3-methanesulfonylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the development of bioactive molecules and enzyme inhibitors.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-methanesulfonylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors, thereby modulating their activity . The methanesulfonyl group enhances the compound’s reactivity and selectivity towards certain biological targets .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-3-methylpyridine: Similar structure but lacks the methanesulfonyl group.
2,6-Dichloropyridine: Lacks both the methanesulfonyl and methyl groups.
3-Methanesulfonylpyridine: Lacks the chlorine atoms at the 2 and 6 positions.
Uniqueness
2,6-Dichloro-3-methanesulfonylpyridine is unique due to the presence of both chlorine atoms and the methanesulfonyl group, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of a wide range of compounds .
Properties
IUPAC Name |
2,6-dichloro-3-methylsulfonylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO2S/c1-12(10,11)4-2-3-5(7)9-6(4)8/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAWJTAASJAISL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(N=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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